

Application Notes and Protocols: Terbium-155 for Pre-therapeutic Dosimetry Calculations

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Compound of Interest

Compound Name: *Terbium-155*

Cat. No.: *B1209105*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbium-155 (^{155}Tb) is a promising radionuclide for pre-therapeutic dosimetry and diagnostic imaging in the field of nuclear medicine. As a member of the terbium theranostic quadruplet, which also includes ^{149}Tb , ^{152}Tb , and ^{161}Tb , ^{155}Tb serves as a diagnostic partner for therapeutic radionuclides like ^{161}Tb .^{[1][2]} Its identical chemical properties to other terbium isotopes ensure that radiopharmaceuticals synthesized with ^{155}Tb exhibit the same pharmacokinetic behavior as their therapeutic counterparts.^[2] This "matched-pair" approach is crucial for accurate pre-therapeutic dosimetry, allowing for personalized treatment planning to maximize therapeutic efficacy while minimizing toxicity to healthy tissues.^[1]

^{155}Tb decays by electron capture to stable Gadolinium-155 (^{155}Gd) with a half-life of 5.32 days.^[1] It emits gamma (γ) rays at energies suitable for Single Photon Emission Computed Tomography (SPECT) imaging, notably at 87 keV and 105 keV.^[3] This allows for high-resolution, quantitative imaging to determine the biodistribution and pharmacokinetics of a radiopharmaceutical, which are essential for calculating the absorbed dose in targeted tumors and organs at risk.^{[4][5]}

These application notes provide a comprehensive overview of the properties of ^{155}Tb , and detailed protocols for its use in pre-therapeutic dosimetry calculations, including radiolabeling, quality control, and preclinical SPECT/CT imaging.

Properties of Terbium-155

A summary of the key physical and decay properties of **Terbium-155** is presented below.

Property	Value	Reference
**Half-life ($T_{1/2}$) **	5.32 days	[1]
Decay Mode	Electron Capture (EC)	[1]
Principal Gamma Emissions	87 keV (32%), 105 keV (25%)	[3]
Daughter Nuclide	^{155}Gd (stable)	[1]

Production of Terbium-155

Terbium-155 can be produced via several nuclear reactions, primarily through proton irradiation of enriched Gadolinium targets. The two main production routes are:

Nuclear Reaction	Proton Energy	Production Yield	Notes	Reference
$^{155}\text{Gd}(p,n)^{155}\text{Tb}$	~10 MeV	~200 MBq	Lower yield but higher radionuclidic purity. Feasible with medical cyclotrons.	[1][2]
$^{156}\text{Gd}(p,2n)^{155}\text{Tb}$	~23 MeV	Up to 1.7 GBq	Higher yield but can produce more radioisotopic impurities. Requires higher energy cyclotrons.	[1][2]

Proton-induced spallation of tantalum targets followed by mass separation is another method for producing ^{155}Tb .^[6]

Experimental Protocols

Radiolabeling of DOTA-conjugated Peptides (e.g., DOTATATE) with ^{155}Tb

This protocol describes the radiolabeling of DOTATATE, a somatostatin analogue that targets somatostatin receptor 2 (SST2), which is overexpressed in many neuroendocrine tumors.

Materials:

- $^{155}\text{TbCl}_3$ in 0.05 M HCl
- DOTATATE (e.g., from Macrocyclics)
- Sodium acetate buffer (0.5 M, pH ~4.5)
- Reaction vial (e.g., 1.5 mL Eppendorf tube)
- Heating block or water bath
- Radio-TLC or HPLC system for quality control

Procedure:

- In a sterile reaction vial, add a calculated amount of DOTATATE solution.
- Add the required volume of $^{155}\text{TbCl}_3$ solution.
- Add sodium acetate buffer to adjust the pH of the reaction mixture to approximately 4.5.
- Gently mix the contents of the vial.
- Incubate the reaction mixture at 95°C for 10 minutes.^[3]
- After incubation, allow the vial to cool to room temperature.

- Perform quality control to determine the radiochemical purity.

Quality Control of [^{155}Tb]Tb-DOTATATE

Quality control is essential to ensure the radiopharmaceutical is suitable for administration.[\[7\]](#)
[\[8\]](#)

2.1 Radiochemical Purity using High-Performance Liquid Chromatography (HPLC)

Instrumentation:

- HPLC system with a radio-detector and a UV detector
- C18 reverse-phase column

Mobile Phase:

- A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA is commonly used.

Procedure:

- Inject a small aliquot of the [^{155}Tb]Tb-DOTATATE solution onto the HPLC column.
- Run the HPLC system with the specified gradient program.
- Monitor the eluate with both the UV detector (to detect unlabeled DOTATATE) and the radio-detector (to detect ^{155}Tb -labeled species).
- Calculate the radiochemical purity by integrating the peak areas on the radio-chromatogram. The desired product, [^{155}Tb]Tb-DOTATATE, should be the major radioactive peak.

2.2 Radionuclidic Purity

Instrumentation:

- High-Purity Germanium (HPGe) detector

Procedure:

- Place a sample of the ^{155}Tb solution in the HPGe detector.
- Acquire a gamma spectrum.
- Identify the characteristic photopeaks of ^{155}Tb (87 keV and 105 keV) and any potential radionuclidic impurities.
- Calculate the percentage of activity contributed by ^{155}Tb relative to the total activity.

Preclinical SPECT/CT Imaging Protocol in Mice

This protocol outlines a general procedure for performing quantitative SPECT/CT imaging in tumor-bearing mice to assess the biodistribution of [^{155}Tb]Tb-DOTATATE.

Animal Model:

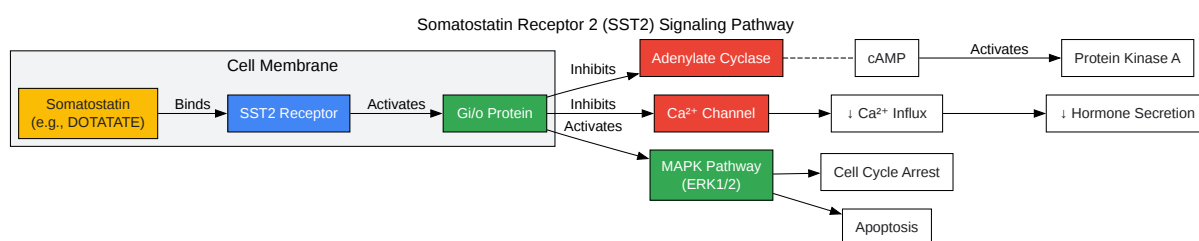
- Mice bearing tumors that express the target receptor (e.g., SST2-positive neuroendocrine tumors).

Procedure:

- Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
- Administer a known activity of [^{155}Tb]Tb-DOTATATE (typically via tail vein injection).
- Position the mouse on the imaging bed of a preclinical SPECT/CT scanner.
- Acquire a whole-body CT scan for anatomical reference and attenuation correction.
- Perform a SPECT acquisition. Key parameters to consider include:
 - Collimator: High-energy ultra-high resolution (HEUHR) collimators can provide excellent spatial resolution (<0.85 mm).[\[3\]](#)[\[4\]](#)
 - Energy Windows: Set energy windows around the principal gamma peaks of ^{155}Tb (e.g., 86.6 keV and 105.3 keV).[\[4\]](#)
 - Acquisition Time: Adjust the acquisition time to obtain sufficient counts for quantitative analysis.

- Repeat the SPECT/CT imaging at multiple time points (e.g., 1, 4, 24, 48, and 72 hours post-injection) to determine the pharmacokinetic profile.
- Reconstruct the SPECT images using an iterative reconstruction algorithm (e.g., OSEM) with corrections for attenuation, scatter, and collimator-detector response.[9]

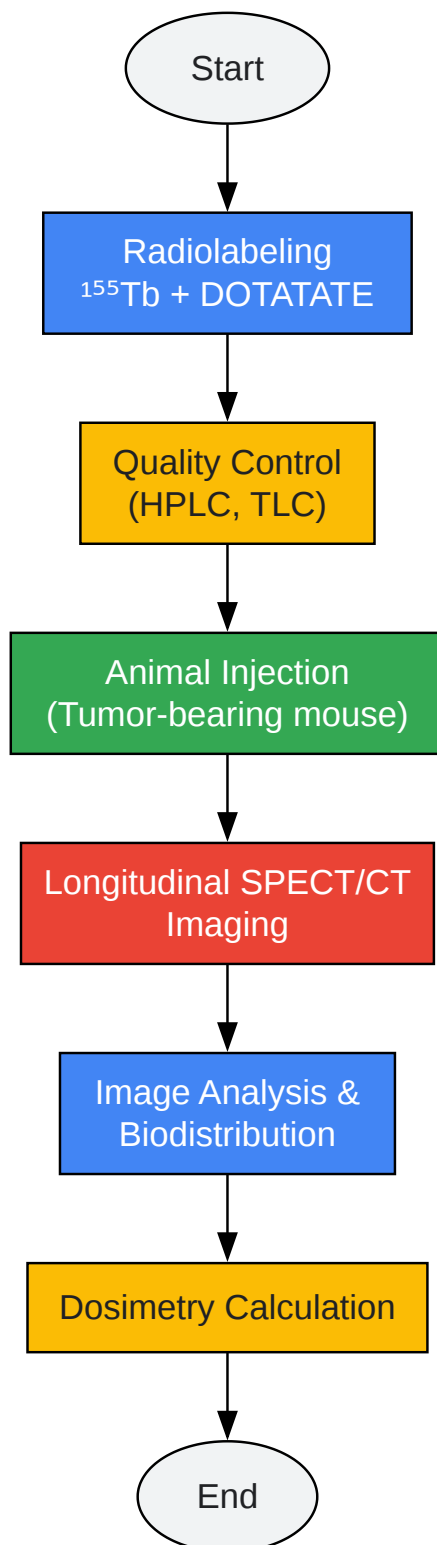
Diagrams



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Caption: SST2 signaling pathway targeted by ¹⁵⁵Tb-DOTATATE.

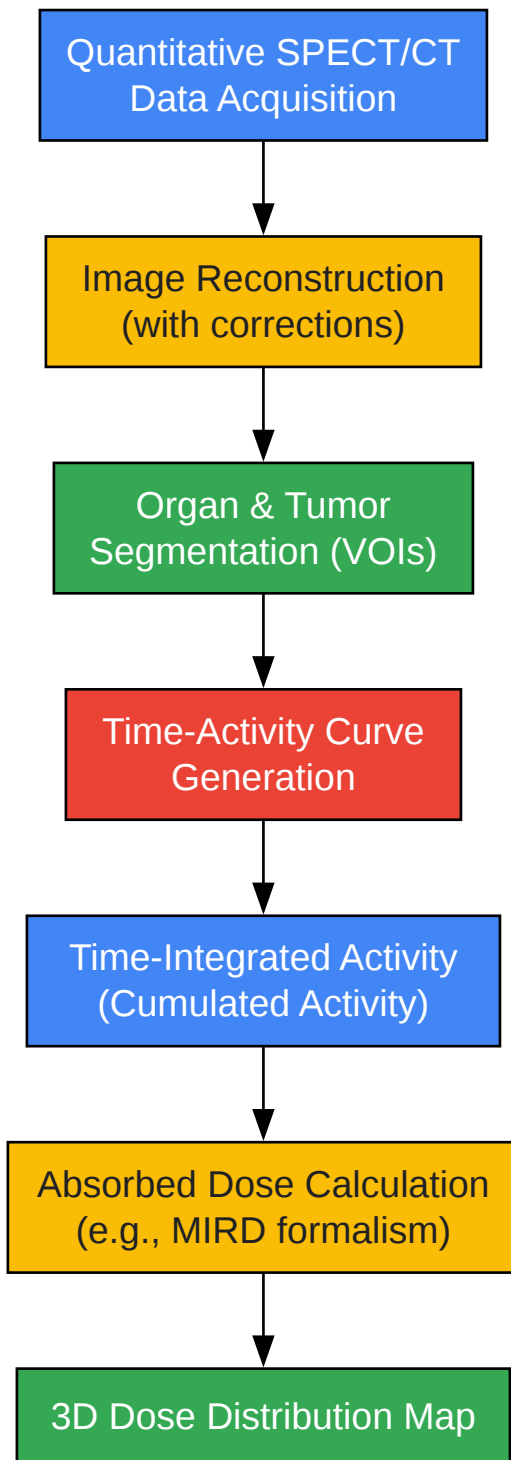
Experimental Workflow for Preclinical Evaluation



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Caption: Preclinical experimental workflow for ^{155}Tb -radiopharmaceuticals.

Pre-therapeutic Dosimetry Calculation Workflow



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Caption: Workflow for dosimetry calculations from SPECT data.

Dosimetry Calculations

The quantitative SPECT/CT images acquired at multiple time points are used to generate time-activity curves for tumors and critical organs.[9] By integrating these curves, the total number of radioactive decays (cumulated activity) in each region of interest can be determined.[10] This information is then used in established dosimetry models, such as the Medical Internal Radiation Dose (MIRD) formalism, to calculate the absorbed radiation dose.[11] The resulting 3D dose distribution maps provide a detailed understanding of the expected dose delivery from the corresponding therapeutic radiopharmaceutical, enabling clinicians to tailor treatment plans for individual patients.[9]

Conclusion

Terbium-155 is a valuable radionuclide for pre-therapeutic dosimetry due to its favorable decay characteristics for SPECT imaging and its chemical identity with therapeutic terbium isotopes. The protocols outlined in these application notes provide a framework for researchers and drug development professionals to utilize ^{155}Tb for the development and evaluation of novel theranostic agents. Accurate pre-therapeutic dosimetry with ^{155}Tb has the potential to significantly advance personalized radionuclide therapy, leading to improved treatment outcomes for patients.

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